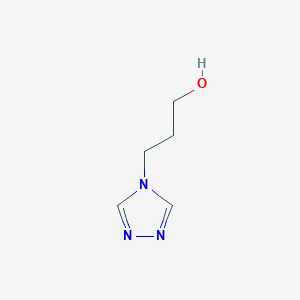

![molecular formula C8H10N2O3 B1313496 [4-(Methylamino)-3-nitrophenyl]methanol CAS No. 62347-97-1](/img/structure/B1313496.png)

[4-(Methylamino)-3-nitrophenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

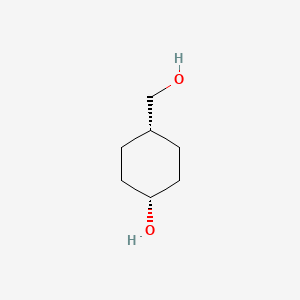

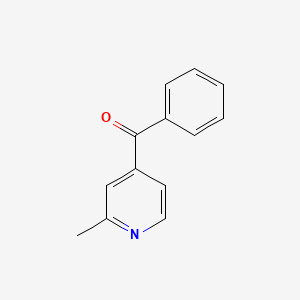

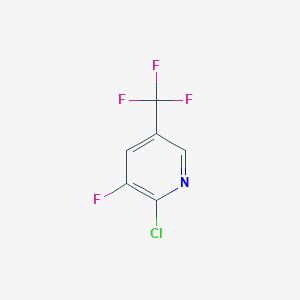

“[4-(Methylamino)-3-nitrophenyl]methanol”, also known as Methylaminonitrobenzyl alcohol, is an organic compound that has recently garnered interest in scientific research due to its unique chemical properties and potential applications in various fields. It is generally prepared as a solid form .

Molecular Structure Analysis

The molecular formula of “[4-(Methylamino)-3-nitrophenyl]methanol” is C8H10N2O3 . The InChI code is 1S/C8H10N2O3/c1-9-7-3-2-6(5-11)4-8(7)10(12)13/h2-4,9,11H,5H2,1H3 .

Physical And Chemical Properties Analysis

“[4-(Methylamino)-3-nitrophenyl]methanol” is a solid at room temperature . Its melting point is between 125 - 127 degrees Celsius . The molecular weight is 182.18 .

Applications De Recherche Scientifique

1. Applications in Acidity Function Analysis

[4-(Methylamino)-3-nitrophenyl]methanol's derivatives have been analyzed to understand the applicability of Hammett's acidity function in methanol-water mixtures. The dissociation constants of various derivatives were studied, showing that the acidity function H0 in methanol-water solutions is influenced by the percentage of methanol, indicating that H0 is not a consistent measure of acidity across different solvents (Ligny et al., 2010).

2. Role in Solvatochromic Studies

Derivatives of [4-(Methylamino)-3-nitrophenyl]methanol have been utilized in studying solvatochromic behaviors. The UV-vis spectroscopic behavior of these derivatives was explored to understand solute-solvent interactions and hydrogen bonding. The study provided insights into solvatochromism reversal and the unique behaviors of these derivatives in different solvent mixtures (Nandi et al., 2012).

3. Utility in Chemical Synthesis and Catalysis

The molecule and its related structures have found applications in chemical synthesis and catalysis. A study showcased the use of methanol as a hydrogen source and C1 synthon in N-methylation of amines and transfer hydrogenation of nitroarenes using derivatives of [4-(Methylamino)-3-nitrophenyl]methanol. The research highlights the significance of these compounds in developing clean and cost-effective synthetic methods (Sarki et al., 2021).

4. Contributions to Imaging in Medical Research

Compounds related to [4-(Methylamino)-3-nitrophenyl]methanol have been synthesized for potential use in medical imaging, specifically for imaging of LRRK2 enzyme in Parkinson's disease. The study presents the synthesis and characterization of these compounds, demonstrating their potential in enhancing the understanding and diagnosis of neurological disorders (Wang et al., 2017).

5. Contributions to Material Science and Sensor Development

A derivative of [4-(Methylamino)-3-nitrophenyl]methanol was involved in developing a highly methanol-selective vapochromic response in a nickel(II)-quinonoid complex. The structural transformation exhibited by the complex in the presence of methanol vapor demonstrated potential applications in memory devices, chemical sensors, and smart responsive materials, indicating the material science relevance of compounds related to [4-(Methylamino)-3-nitrophenyl]methanol (Kar et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

[4-(methylamino)-3-nitrophenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-7-3-2-6(5-11)4-8(7)10(12)13/h2-4,9,11H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTXKCNAHJKKQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)CO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70489025 |

Source

|

| Record name | [4-(Methylamino)-3-nitrophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Methylamino)-3-nitrophenyl]methanol | |

CAS RN |

62347-97-1 |

Source

|

| Record name | [4-(Methylamino)-3-nitrophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)